molecular formula C10H11ClO B097830 4-Phenylbutanoyl chloride CAS No. 18496-54-3

4-Phenylbutanoyl chloride

Cat. No. B097830
CAS RN: 18496-54-3
M. Wt: 182.64 g/mol
InChI Key: VQDQISMDUHBUFF-UHFFFAOYSA-N
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Description

4-Phenylbutanoyl chloride is a chemical compound with the molecular formula C10H11ClO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Phenylbutanoyl chloride involves a reaction with ammonium acetate in methanol at 20°C for 72 hours . The reaction yields a golden oil with a yield of 90% .


Molecular Structure Analysis

The molecular weight of 4-Phenylbutanoyl chloride is 182.65 g/mol . It has a linear formula of C10H11ClO .


Chemical Reactions Analysis

In the presence of AlCl3, 4-Phenylbutanoyl chloride undergoes a special type of electrophilic aromatic substitution known as the Friedel-Crafts acylation .


Physical And Chemical Properties Analysis

4-Phenylbutanoyl chloride has a density of 1.1±0.1 g/cm3, a boiling point of 262.6±19.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 49.9±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 163.8±3.0 cm3 .

Scientific Research Applications

Application in Organic Chemistry

Specific Scientific Field

The specific scientific field for this application is Organic Chemistry .

Summary of the Application

4-Phenylbutanoyl chloride is used in a type of reaction known as the Friedel-Crafts acylation . This reaction is a method of introducing an acyl group into an aromatic compound .

Methods of Application or Experimental Procedures

In the Friedel-Crafts acylation, 4-Phenylbutanoyl chloride can react with an aromatic compound in the presence of a Lewis acid such as AlCl3 . The Lewis acid acts as a catalyst, promoting the reaction by making the acyl chloride more electrophilic .

Results or Outcomes

The outcome of the reaction is the formation of a ketone, where the acyl group of 4-Phenylbutanoyl chloride has been introduced into the aromatic compound . The exact structure of the product will depend on the specific aromatic compound used in the reaction .

However, it’s important to note that the applications of a chemical compound like 4-Phenylbutanoyl chloride can be vast and varied, depending on the context of the research. It could potentially be used in the synthesis of various organic compounds, in pharmaceutical research, or in the development of new materials .

Safety And Hazards

4-Phenylbutanoyl chloride is a dangerous compound. It causes severe skin burns and eye damage . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

As of now, 4-Phenylbutanoyl chloride is primarily used for research and development purposes . Its future applications will depend on the outcomes of ongoing research and development efforts.

properties

IUPAC Name

4-phenylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDQISMDUHBUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472798
Record name 4-phenylbutanoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbutanoyl chloride

CAS RN

18496-54-3
Record name Benzenebutanoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-phenylbutanoyl chloride
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Record name 4-phenylbutanoyl chloride
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Record name Benzenebutanoyl chloride
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Synthesis routes and methods

Procedure details

4-Phenyl-butanoic acid (0.83 moles, 13.57 g) is added to thionyl chloride (0.114 moles, 8.27 ml) and warmed to dissolve the solid. The mixture is stirred for 30' at r.t., then refluxed for 10', finally recovered as in example 3a). A 100% yield is obtained (0.083 moles, 15.09 g).
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
8.27 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
EAA Wallén, JAM Christiaans, SM Saario… - Bioorganic & medicinal …, 2002 - Elsevier
… A solution of 4-phenylbutanoyl chloride, prepared from 1.64 g (10.0 mmol) 4-phenylbutanoic acid, in diethyl ether was added at 0 C. The reaction was stirred for 2 h at rt. Diethyl ether …
Number of citations: 61 www.sciencedirect.com
TP Kilpeläinen, JK Tyni… - ACS Medicinal …, 2019 - ACS Publications
4-Phenylbutanoyl-aminoacyl-2(S)-tetrazolylpyrrolidines were studied as prolyl oligopeptidase inhibitors. The compounds were more potent than expected from the assumption that the …
Number of citations: 12 pubs.acs.org
E Malcolm - Analyst, 1990 - pubs.rsc.org
… Similarly acetyl- , palmitoyl- and 4-phenylbutanoyl-containing lactones were prepared by using acetyl chloride, palmitoyl chloride and 4-phenylbutanoyl chloride, respectively. Satis…
Number of citations: 45 pubs.rsc.org
N Maimó Pérez - 2016 - dugi-doc.udg.edu
… The reaction mixture was put in an ice bath and a solution of 4-phenylbutanoyl chloride (0,104 g, 0,568 mmol) in DCM (10 ml) was added. The reaction mixture was left stirring for 2h in …
Number of citations: 0 dugi-doc.udg.edu
S Li, J Wawrzyniak, Y Queneau, L Soulère - Molecules, 2017 - mdpi.com
… dichloromethane, was added triethylamine (2.5 eq) and acyl chloride (2.5 eq: butyryl chloride, hexanoyl chloride, octanoyl chloride, decanoyl chloride, 4-phenylbutanoyl chloride was …
Number of citations: 6 www.mdpi.com
P Van der Veken, V Fülöp, D Rea… - Journal of medicinal …, 2012 - ACS Publications
… Deprotection of the Boc group was followed by reaction with benzyloxycarbonyl chloride or 4-phenylbutanoyl chloride to afford intermediates 7a,b and 8. Final products 9a–v and 10 …
Number of citations: 30 pubs.acs.org
Y Okada, A Fujitsu - Green and Sustainable Chemistry, 2020 - scirp.org
… To a 200 mL three-necked flask, 4-phenylbutanoyl chloride (3.45 mmol), aluminum chloride (692 mg, 5.18 mmol), and 5 mL of 1,2-dichloroethane were added. During reflux by …
Number of citations: 3 www.scirp.org
A Marrazzo, J Fiorito, L Zappala, O Prezzavento… - European journal of …, 2011 - Elsevier
… The reaction of alcohol 2 and 4-phenylbutanoyl chloride gave ester 3, which was treated with 4-(4-chlorophenyl)piperidin-4-ol in DMF to achieve the final compound as racemic mixture. …
Number of citations: 40 www.sciencedirect.com
P Pouillart, O Douillet, B Scappini, A Gozzini… - European journal of …, 1999 - Elsevier
Regiospecific synthesis of 12 novel n-butyric and phenylalkylcarboxylic monoesters of mannose and xylitol was achieved. The strategy adopted, avoided a tedious intramolecular …
Number of citations: 34 www.sciencedirect.com
A Mühlman, J Lindberg, B Classon… - Journal of medicinal …, 2001 - ACS Publications
… 1 h before it was concentrated to give 4-phenylbutanoyl chloride (38.3 g, 0.210 mol, 98%) … ), a second dropping funnel was charged with 4-phenylbutanoyl chloride (13.4 g, 73.4 mmol, …
Number of citations: 24 pubs.acs.org

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